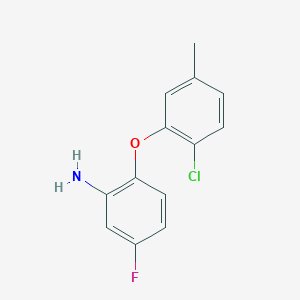

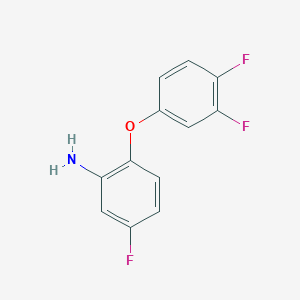

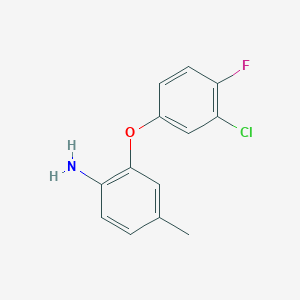

3-氯-4-(5-异丙基-2-甲基苯氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is a derivative of aniline, which is a pivotal building block in the synthesis of various pharmaceuticals, dyes, and polymers. Aniline derivatives are known for their diverse chemical reactivity and have been extensively studied in the context of organic synthesis and material science.

Synthesis Analysis

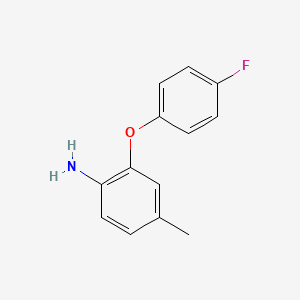

The synthesis of aniline derivatives typically involves the functionalization of the aniline ring. For instance, the practical synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline was achieved by condensing 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol in the presence of potassium carbonate, followed by reduction with iron and ammonium chloride, yielding an 82% overall yield . Although this process does not directly describe the synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, it provides insight into the type of reactions and conditions that might be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be elucidated using computational methods such as density functional theory (DFT) and Hartree-Fock calculations. For example, the molecular geometry and vibrational frequencies of 3-chloro-4-methyl aniline were calculated using these methods, which can be compared to experimental values to confirm the structure . These techniques could be applied to determine the molecular structure of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

Chemical Reactions Analysis

Aniline derivatives undergo various chemical reactions, which can be influenced by substituents on the aniline ring. The reactions of 5-substituted-2,3-dichloronaphthoquinones with aniline resulted in the formation of two isomers, and the effects of the 5-substituent on the reactivity at the 2- and 3-positions were discussed . Similarly, the reactions of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride and thiophosphoryl chloride led to the formation of heterocyclic products . These studies highlight the diverse reactivity of aniline derivatives and suggest that 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline could also participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be influenced by the nature of the substituents on the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's melting point, solubility, and reactivity. The study of hydrogen-bonded chains in related compounds provides insights into the intermolecular interactions that can influence the physical properties of these molecules . Understanding these properties is essential for the practical application of aniline derivatives in various fields.

科学研究应用

合成和表征

3-氯-4-(5-异丙基-2-甲基苯氧基)苯胺,一种具有潜在科学研究应用的化合物,可以通过各种化学过程合成。合成通常涉及高压水解和还原反应,然后是与特定醚类的加成反应,以产生最终产品。这种合成过程以其高产率、产品质量好和环境污染最小而闻名(Wen Zi-qiang, 2007)。另一种方法涉及特定苯衍生物与硝基酚在碳酸钾存在下的缩合,导致总产率高且稳健,使该过程适用于工业生产(Zhang Qingwen, 2011)。

吸附性能

对苯胺的氯衍生物的吸附性能进行了深入研究,包括类似于3-氯-4-(5-异丙基-2-甲基苯氧基)苯胺的化合物。这些化合物通常用于染料、药品和农业药剂的生产。已经研究了高岭土作为高效吸附剂,用于从废水中吸附类似苯胺的氯衍生物的能力。通过逆向液相色谱法,已确定了吸附方程和常数,为从环境中去除这类有毒化合物提供了宝贵的见解(P. Słomkiewicz等,2017)。

催化氧化

已成功合成Fe(3)O(4)磁性纳米颗粒,并用于从水溶液中去除酚和苯胺,展示了它们在酚类和苯胺化合物的催化氧化中的潜力。这些纳米颗粒与H(2)O(2)结合,在特定条件下可以完全去除酚和苯胺,具有显著的总有机碳(TOC)去除效率。这些纳米颗粒的稳定性和可重复使用性,以及它们消除取代酚类和苯胺化合物的能力,突显了它们在环境修复中的应用(Shengxiao Zhang et al., 2009)。

向列相性能

已经研究了氯和甲基取代对某些苯胺衍生物的向列相性能的影响。这些研究为分子结构与液晶相行为之间的关系提供了见解,这对于在显示技术和其他需要控制液晶性质的领域至关重要(H. Hasegawa et al., 1989)。

安全和危害

属性

IUPAC Name |

3-chloro-4-(2-methyl-5-propan-2-ylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(18)9-14(15)17/h4-10H,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVENXDYVJQBLCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197931 |

Source

|

| Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline | |

CAS RN |

946729-73-3 |

Source

|

| Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946729-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)